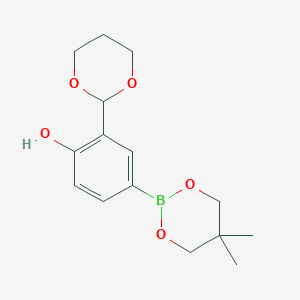
Carcinine Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a naturally occurring compound found in various mammalian tissues, including the brain, muscle, intestine, and liver . Carcinine Hydrochloride is known for its antioxidant, anti-inflammatory, and anti-glycation properties, making it a valuable compound in both medical and cosmetic applications .
準備方法
Synthetic Routes and Reaction Conditions: Carcinine Hydrochloride can be synthesized through the decarboxylation of carnosine. The reaction involves the removal of a carboxyl group from carnosine, resulting in the formation of carcinine, which is then converted to its hydrochloride salt .
Industrial Production Methods: In industrial settings, this compound is produced by reacting malic acid with dehydroascorbic acid. This method is efficient and yields a high-purity product suitable for various applications .
化学反応の分析
Types of Reactions: Carcinine Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Carcinine acts as an antioxidant by scavenging reactive oxygen species (ROS) and reducing lipid peroxidation.
Reduction: It can reduce non-enzymatic glycation of proteins, maintaining their native folding.
Substitution: Carcinine can form complexes with metal ions, such as copper and iron, through substitution reactions.
Common Reagents and Conditions:
Oxidation: Typically involves ROS or lipid peroxides under physiological conditions.
Reduction: Often occurs in the presence of reducing agents like ascorbic acid.
Substitution: Metal ions like Cu²⁺ and Fe²⁺ are common reagents.
Major Products Formed:
Oxidation: Reduced ROS and lipid peroxides.
Reduction: Stabilized proteins with reduced glycation.
Substitution: Metal ion-carrier complexes.
科学的研究の応用
Carcinine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a selective histamine H3 antagonist in receptor studies.
Biology: Investigated for its role in reducing oxidative stress and protecting photoreceptor cells.
Medicine: Explored for its potential in treating metabolic syndrome and improving skin quality.
Industry: Utilized in cosmetic formulations for its anti-aging and skin-protective properties.
作用機序
Carcinine Hydrochloride exerts its effects through several mechanisms:
Antioxidant Activity: Scavenges ROS and reduces lipid peroxidation, protecting cells from oxidative damage.
Anti-Glycation: Reduces non-enzymatic glycation of proteins, maintaining their native structure and function.
Histamine Receptor Antagonism: Selectively antagonizes histamine H3 receptors, modulating neurotransmitter release and reducing inflammation.
類似化合物との比較
- Carnosine
- N-acetylcarnosine
- Histamine derivatives
Carcinine Hydrochloride stands out due to its enhanced stability, better skin penetration, and stronger metal ion chelation capabilities, making it a unique and valuable compound in various fields.
特性
IUPAC Name |
3-amino-N-[2-(1H-imidazol-5-yl)ethyl]propanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O.ClH/c9-3-1-8(13)11-4-2-7-5-10-6-12-7;/h5-6H,1-4,9H2,(H,10,12)(H,11,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBFANGKSJPRRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CCNC(=O)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57022-38-5 |
Source


|
| Record name | Propanamide, 3-amino-N-[2-(1H-imidazol-5-yl)ethyl]-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57022-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![tert-Butyl 2-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]pyrrolidine-1-carboxylate](/img/structure/B6321886.png)
![tert-Butyl 2-{[2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]methyl}pyrrolidine-1-carboxylate](/img/structure/B6321890.png)
![tert-Butyl 2-{[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]methyl}pyrrolidine-1-carboxylate](/img/structure/B6321901.png)
